Dimethyl 5-aminoisophthalate

Description

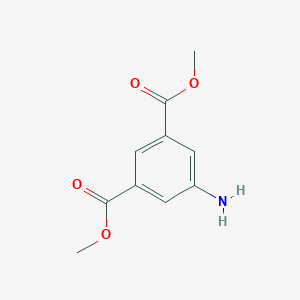

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKPYXUDJRABNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059190 | |

| Record name | Dimethyl 5-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-27-4 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5-aminoisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 5-aminoisophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-aminoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dicarbomethoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCC9926NAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-aminoisophthalate is an aromatic compound with the chemical formula C₁₀H₁₁NO₄. It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of novel polymers, dyes, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its current known applications and safety information. While its direct biological activity and involvement in signaling pathways are not extensively documented in publicly available literature, its utility as a building block warrants a thorough understanding of its characteristics.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| CAS Number | 99-27-4 | [1][2] |

| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2][3] |

| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [3] |

| Melting Point | 178-181 °C | [1][4] |

| Boiling Point | 178-180 °C | [1] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethyl acetate and dichloromethane; insoluble in water and methanol. | [1] |

| pKa (Predicted) | 2.31 ± 0.10 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods involve the reduction of a nitro-substituted precursor and the direct esterification of 5-aminoisophthalic acid.

Method 1: Reduction of Dimethyl 5-nitroisophthalate

This common method involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate to an amine. Various reducing agents and catalysts can be employed.

A widely used and efficient protocol for this transformation is catalytic hydrogenation.

-

Materials:

-

Dimethyl 5-nitroisophthalate

-

5% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

2M Hydrochloric Acid (HCl)

-

Deionized water

-

2M Sodium Hydroxide (NaOH)

-

Phosphorus pentoxide (P₂O₅)

-

-

Procedure:

-

In a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer, add Dimethyl 5-nitroisophthalate (95.7g, 0.4 mol), 5% Pd/C (8g), methanol (0.8L), and 2M HCl (0.3L, 0.6 mol).[1]

-

Purge the vessel with nitrogen gas.[1]

-

Maintain the suspension under mechanical stirring and heat to a temperature of 45 to 55°C.[1]

-

Introduce hydrogen gas to the vessel to initiate the hydrogenation reaction.

-

After the reaction is complete (monitored by a suitable technique such as TLC or HPLC), filter the suspension to remove the insoluble residue.[1]

-

To the filtrate, add 2M NaOH until the pH reaches 10.[1]

-

The crystallized solid product is then collected by filtration, washed with deionized water, and dried under vacuum in the presence of P₂O₅ to yield this compound.[1] A yield of 92% has been reported for this method.[1]

-

Method 2: Esterification of 5-Aminoisophthalic Acid

This method involves the direct esterification of 5-aminoisophthalic acid with methanol in the presence of an acid catalyst.

-

Materials:

-

5-Aminoisophthalic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in 10 ml of methanol.[1]

-

Add a catalytic amount of concentrated H₂SO₄ to the solution.[1]

-

Reflux the reaction mixture at 90°C overnight.[1]

-

After cooling, remove the solvent under reduced pressure.[1]

-

Dissolve the residue in 15 ml of ethyl acetate.[1]

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 15 ml) and brine (2 x 15 ml).[1]

-

Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Remove the solvent under vacuum to afford this compound.[1]

-

Applications and Biological Relevance

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester groups, makes it a valuable building block for a variety of molecules.

-

Polymer Chemistry: It serves as a monomer in the production of specialty polymers and resins.[5]

-

Dyestuff Industry: The aromatic amine functionality is a common feature in the synthesis of various dyes.

-

Pharmaceutical and Agrochemical Intermediates: It is used in the synthesis of more complex molecules for potential use in the pharmaceutical and agrochemical sectors.[1][6] For example, it has been used in the synthesis of new sweeteners and as a raw material for drug intermediates.[1]

-

Coordination Chemistry: The parent compound, 5-aminoisophthalic acid, has been used to create luminescent coordination polymers.[6]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct involvement of this compound in cellular signaling pathways. While related compounds, such as 5-aminoisophthalic acid, have been investigated for mutagenicity (and found to be non-mutagenic in an Ames test), and derivatives have been explored for antimicrobial properties through in silico studies, the pharmacological profile of this compound itself remains largely unexplored.[6][7] Researchers are encouraged to consider this compound as a potential scaffold for the design of novel bioactive molecules, but its specific effects on biological systems would require dedicated investigation.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Spectroscopic Data

Spectroscopic data for this compound is available and is crucial for its characterization.

-

¹H NMR: Spectra are available in databases such as ChemicalBook.[9]

-

¹³C NMR: Data is available and consistent with the reported structure.[1]

-

IR Spectroscopy: Infrared spectra have been recorded and are available in spectral databases.[3]

-

Mass Spectrometry: Mass spectral data is available, with characteristic fragmentation patterns.[3]

Researchers should refer to spectral databases like PubChem and SpectraBase for detailed spectroscopic information.[3][7][10]

Conclusion

This compound is a readily accessible and versatile chemical intermediate with established synthetic protocols. Its primary value lies in its utility as a building block for more complex molecules in various fields, including materials science and medicinal chemistry. While its own biological profile is not well-characterized, the presence of reactive functional groups suggests potential for the development of novel compounds with interesting pharmacological properties. Further research into the biological effects of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 99-27-4 [chemicalbook.com]

- 5. This compound 98 99-27-4 [sigmaaldrich.com]

- 6. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. chemical-label.com [chemical-label.com]

- 10. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dimethyl 5-aminoisophthalate: A Core Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethyl 5-aminoisophthalate is a pivotal chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique trifunctional structure, featuring an aromatic ring substituted with two methyl ester groups and an amino group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its notable role as a precursor in the production of diagnostic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 99-27-4[2] |

| Molecular Formula | C₁₀H₁₁NO₄[2] |

| IUPAC Name | Dimethyl 5-aminobenzene-1,3-dicarboxylate[3] |

| Synonyms | 5-Aminoisophthalic acid dimethyl ester, 3,5-Dicarbomethoxyaniline[3] |

| InChI | InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3[3] |

| InChIKey | DEKPYXUDJRABNK-UHFFFAOYSA-N[3] |

| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 209.20 g/mol | [3] |

| Melting Point | 178-181 °C | [4] |

| Boiling Point | 178-180 °C | [4] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in ethyl acetate and dichloromethane; Insoluble in water and methanol. | [4] |

| pKa (Acidity Coefficient) | 2.31 ± 0.10 (Predicted) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from 5-Aminoisophthalic Acid

A common laboratory-scale synthesis involves the esterification of 5-aminoisophthalic acid.[4]

Materials:

-

5-Aminoisophthalic acid (1.0 g, 5.52 mmol)

-

Methanol (10 ml)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-aminoisophthalic acid in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture at 90°C overnight.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (15 ml).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 ml) followed by brine (2 x 15 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under vacuum to yield this compound.

Purification by Column Chromatography

For higher purity, the product can be purified using silica gel column chromatography.[4]

Materials:

-

Crude this compound

-

Silica gel

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in n-hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of n-hexane and ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Role as a Chemical Intermediate in Drug Development

While this compound itself is not known to have direct biological activity involving specific signaling pathways, its precursor, 5-aminoisophthalic acid, is a crucial intermediate in the synthesis of the non-ionic X-ray contrast agent, Iohexol.[5] Iohexol is widely used in medical imaging to enhance the visibility of internal body structures.[2]

The synthesis of Iohexol is a multi-step process where the isophthalamide backbone, derived from 5-aminoisophthalic acid, is essential for the final structure of the contrast agent.[1]

The diagram below illustrates the logical relationship of this compound as a key intermediate.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. The experimental protocols for its synthesis and purification are well-established, allowing for its consistent production for research and industrial purposes. While direct biological activity and involvement in signaling pathways have not been reported, its role as a precursor to important pharmaceutical agents like Iohexol underscores its significance in the field of drug development and medical diagnostics. This guide provides a foundational resource for scientists and researchers working with this versatile compound.

References

- 1. US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]

- 4. What is the mechanism of Iohexol? [synapse.patsnap.com]

- 5. Iohexol | C19H26I3N3O9 | CID 3730 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Dimethyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-aminoisophthalate is a commercially significant aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4] Its molecular structure, characterized by a benzene ring substituted with two methoxycarbonyl groups and one amino group, provides a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and established synthetic protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Identification

This compound, also known as 3,5-dicarbomethoxyaniline or 5-aminoisophthalic acid dimethyl ester, is an organic compound with the chemical formula C₁₀H₁₁NO₄.[5] The molecule consists of a central benzene ring with two methyl ester groups at positions 1 and 3, and an amino group at position 5.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate[5] |

| CAS Number | 99-27-4[5] |

| Molecular Formula | C₁₀H₁₁NO₄[5] |

| Molecular Weight | 209.20 g/mol [5] |

| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC[3] |

| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a solid at room temperature and exhibits solubility in chloroform.[2]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[3] |

| Melting Point | 178-181 °C (lit.) |

| Assay | ≥97.5% (GC)[3] |

| Solubility | Soluble in Chloroform[2] |

Spectroscopic Data

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons.

Table 3: ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.686 | t | 1H | Aromatic CH |

| 7.451 | d | 2H | Aromatic CH |

| 5.7 | s | 2H | NH₂ |

| 3.866 | s | 6H | OCH₃ |

Data sourced from ChemicalBook[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the aromatic carbons.

Table 4: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 166.5 | C=O |

| 150.9 | Aromatic C-N |

| 145.6 | Aromatic C |

| 142.8 | Aromatic C |

| 137.5 | Aromatic C |

| 132.5 | Aromatic C-CO |

| 122.1 | Aromatic CH |

| 120.6 | Aromatic CH |

| 52.6 | OCH₃ |

Data interpreted from similar structures in the Royal Society of Chemistry supplementary information.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl group) |

| 1730-1700 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Medium | N-H Bend (Amino group) |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| 1250-1000 | Strong | C-O Stretch (Ester) |

Interpretation based on typical IR absorption frequencies for functional groups.[7][8]

Mass Spectrometry

Electron ionization mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 209 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 80 | [M - OCH₃]⁺ |

| 150 | 30 | [M - COOCH₃]⁺ |

| 122 | 15 | [M - 2(OCH₃) - H]⁺ |

Data sourced from PubChem.[5]

Synthesis Protocols

This compound can be synthesized through several routes, primarily involving the reduction of a nitro group or the esterification of the corresponding carboxylic acid.

Synthesis from 5-Aminoisophthalic Acid

A straightforward method involves the direct esterification of 5-aminoisophthalic acid.

Experimental Protocol:

-

Dissolve 1.0 g (5.52 mmol) of 5-aminoisophthalic acid in 10 mL of methanol.[9]

-

Add a catalytic amount of concentrated sulfuric acid to the solution.[9]

-

Reflux the mixture at 90°C overnight.[9]

-

Remove the solvent under reduced pressure.[9]

-

Dissolve the residue in 15 mL of ethyl acetate.[9]

-

Wash the organic solution sequentially with two 15 mL portions of saturated sodium bicarbonate solution and two 15 mL portions of brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Remove the solvent under vacuum to yield this compound.[9]

Synthesis from Dimethyl 5-Nitroisophthalate

Another common method is the reduction of the nitro group of Dimethyl 5-nitroisophthalate.

Experimental Protocol:

-

In a 2 L hydrogenation vessel, prepare a suspension of 95.7 g (0.4 mol) of Dimethyl 5-nitroisophthalate and 8 g of 5% Pd/C catalyst in 0.8 L of methanol and 0.3 L of 2M HCl.[9]

-

Purge the vessel with nitrogen.[9]

-

Conduct the hydrogenation reaction at 45-55°C under mechanical stirring.[9]

-

Upon completion, filter the reaction mixture to remove the catalyst.[9]

-

Adjust the pH of the filtrate to 10 using a 2M NaOH solution to induce crystallization.[9]

-

Recover the solid product by filtration, wash with deionized water, and dry under vacuum over P₂O₅ to obtain this compound. A yield of 77.0 g (92%) has been reported for this procedure.[9]

Logical and Workflow Diagrams

The synthesis of this compound can be visualized through a logical workflow diagram.

Caption: Synthetic routes to this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and other commercially important chemicals.[2][9] Its trifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in the design of new molecular entities with potential therapeutic applications. It is a key intermediate in the production of certain agrochemicals and dyestuffs.[2][3][4]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The comprehensive data on its chemical identification, physicochemical properties, and spectroscopic characteristics, along with detailed synthetic protocols, offer a valuable resource for scientists and researchers. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (99-27-4) 1H NMR spectrum [chemicalbook.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to CAS Number 99-27-4: Dimethyl 5-aminoisophthalate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for Dimethyl 5-aminoisophthalate (CAS No. 99-27-4). This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.

Chemical Identity and Physical Properties

This compound, also known as 3,5-dicarbomethoxyaniline, is an aromatic compound containing both amine and ester functional groups.[1][2] It serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[3][4] The compound typically appears as a white to light yellow crystalline powder.[1][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 99-27-4 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol [6] |

| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate[2] |

| Synonyms | 5-Aminoisophthalic acid dimethyl ester, 3,5-Dicarbomethoxyaniline, Dimethyl 5-aminobenzene-1,3-dicarboxylate[2][6] |

| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N[6] |

| SMILES | COC(=O)c1cc(N)cc(c1)C(=O)OC[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 178-181 °C | [3][6] |

| Boiling Point | 366.6 °C at 760 mmHg | [5] |

| Density | 1.248 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in chloroform, ethyl acetate, and dichloromethane. Insoluble in water and methanol. | [3][7] |

| pKa | 2.31 ± 0.10 (Predicted) | [3] |

| Appearance | White to light yellow crystalline powder | [1][5] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of Dimethyl 5-nitroisophthalate.[3][8] Various catalytic systems can be employed for this hydrogenation reaction.

Experimental Protocol: Catalytic Hydrogenation

A general and efficient method for the synthesis of this compound is the catalytic hydrogenation of Dimethyl 5-nitroisophthalate.

Materials and Equipment:

-

Dimethyl 5-nitroisophthalate

-

Hydrogen source

-

PTFE-lined stainless steel autoclave with a manometer and magnetic stirrer[3]

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a PTFE-lined stainless steel autoclave, a mixture of Dimethyl 5-nitroisophthalate (0.5 mmol), a suitable catalyst (e.g., 15 mol% Co/C-N-X catalyst), and a solvent (2 mL) is prepared.[3]

-

The autoclave is sealed and purged several times with hydrogen gas to remove air.[3]

-

The reaction mixture is heated to the desired temperature (e.g., reaction can be carried out at room temperature) and pressurized with hydrogen to 1 MPa.[3]

-

The mixture is stirred vigorously (e.g., 600 r/min) for the required reaction time.[3]

-

Upon completion of the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The solid catalyst is removed by filtration.[3]

-

The filtrate, containing the product, is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[3]

Figure 1: Synthesis of this compound

Caption: Synthetic route from Dimethyl 5-nitroisophthalate.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹H NMR | Available; spectrum in DMSO-d₆.[1][5] |

| ¹³C NMR | Available; spectrum in DMSO-d₆.[5] |

| IR Spectroscopy | Available; KBr disc and nujol mull spectra.[2][5] |

| Mass Spectrometry | Available; electron ionization (EI) mass spectrum.[2][9] |

Note: While the specific peak data is not fully detailed here, the provided citations link to resources where the spectra can be viewed.

Applications

This compound is a valuable building block in organic synthesis. Its primary applications are as an intermediate in the production of:

Safety and Handling

This compound is classified as an irritant.[3][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound (99-27-4) 1H NMR [m.chemicalbook.com]

- 2. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 99-27-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 98 99-27-4 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. tsijournals.com [tsijournals.com]

- 9. 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester [webbook.nist.gov]

A Technical Guide to the Synthesis and Characterization of 3,5-Dicarbomethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dicarbomethoxyaniline, also known as Dimethyl 5-aminoisophthalate, is a valuable aromatic amine intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester moieties, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline, offering detailed experimental protocols and comprehensive analytical data to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dicarbomethoxyaniline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 99-27-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |

| Molecular Weight | 209.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 178-181 °C | [2][5] |

| Solubility | Soluble in chloroform and ethyl acetate; sparingly soluble in methanol and water. | [2][3] |

Synthesis of 3,5-Dicarbomethoxyaniline

The synthesis of 3,5-Dicarbomethoxyaniline can be achieved through several routes. Two common and effective methods are detailed below: the reduction of dimethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.

Synthesis Workflow

Caption: Overview of the two primary synthesis routes for 3,5-Dicarbomethoxyaniline.

Experimental Protocols

Method 1: Reduction of Dimethyl 5-nitroisophthalate

This protocol describes the catalytic hydrogenation of dimethyl 5-nitroisophthalate to yield 3,5-dicarbomethoxyaniline.

Materials:

-

Dimethyl 5-nitroisophthalate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Celite

Procedure:

-

In a suitable hydrogenation vessel, dissolve dimethyl 5-nitroisophthalate in a mixture of methanol and ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 50 psi.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 3,5-Dicarbomethoxyaniline.

Method 2: Esterification of 5-Aminoisophthalic Acid

This protocol details the Fischer esterification of 5-aminoisophthalic acid to produce 3,5-dicarbomethoxyaniline.[2]

Materials:

-

5-Aminoisophthalic acid

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 5-aminoisophthalic acid in an excess of methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dicarbomethoxyaniline.[2]

Characterization of 3,5-Dicarbomethoxyaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3,5-Dicarbomethoxyaniline. The following tables summarize the expected analytical data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | A spectrum is available from ChemicalBook.[6] |

| ¹³C NMR | Spectral data is available from various sources.[4] |

| Infrared (IR) | KBr pellet or ATR-IR data is available.[4] |

| Mass Spectrometry (GC-MS) | m/z peaks at 209 (M+), 178, 150.[4] |

Experimental Workflow for Characterization

Caption: A typical workflow for the analytical characterization of synthesized 3,5-Dicarbomethoxyaniline.

Applications

3,5-Dicarbomethoxyaniline serves as a key intermediate in various fields:

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2]

-

Polymer Chemistry: The amino and diester functionalities allow for its use as a monomer in the production of specialty polyamides and other high-performance polymers.[1]

-

Dye Manufacturing: It is utilized in the synthesis of azo dyes and other colorants.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline. The detailed experimental protocols for its preparation via reduction and esterification pathways offer practical guidance for laboratory synthesis. The compiled physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of this important chemical intermediate. Its versatile applications in pharmaceuticals, polymers, and dyes underscore its significance in chemical research and industry.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-氨基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (99-27-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Dimethyl 5-Aminoisophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 5-aminoisophthalate (DM-5-AIP), a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and high-performance polymers. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the underlying principles of solubility.

Core Topic: this compound Solubility

This compound, with the IUPAC name dimethyl 5-aminobenzene-1,3-dicarboxylate, is a solid crystalline compound. Its molecular structure, featuring both polar (amino and ester groups) and non-polar (benzene ring) moieties, dictates its solubility behavior in various organic solvents. The general principle of "like dissolves like" is a key factor in predicting its solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents. The data has been compiled from various technical sources. It is important to note that temperature significantly influences solubility, and the provided data is generally assumed to be at or near room temperature unless otherwise specified.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility |

| Ethanol | Polar Protic | 46.07 | 24.5 | 5 mg/mL |

| Chloroform | Weakly Polar | 119.38 | 4.81 | Soluble[1][2][3] |

| Ethyl Acetate | Polar Aprotic | 88.11 | 6.02 | Generally Soluble[4] |

| Dichloromethane | Polar Aprotic | 84.93 | 9.08 | Generally Soluble[4] |

| Methanol | Polar Protic | 32.04 | 32.7 | Insoluble[4] |

| Water | Polar Protic | 18.02 | 80.1 | Insoluble[4] |

Note: "Soluble" and "Insoluble" are qualitative descriptions obtained from the literature. Quantitative determination for these solvents is recommended for specific applications.

Experimental Protocols

This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. This protocol is a synthesized representation of standard laboratory practices.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (98% purity or higher)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Weigh the residue to determine the mass of dissolved this compound.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the mass of the dissolved solid and the volume of the solvent used or the concentration determined from the analytical method.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Logical Relationship of Solubility

This diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-aminoisophthalate is a chemical intermediate of significant interest in various fields, including the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3][4] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring purity, predictable behavior in reactions, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and logical workflows for its analysis.

Core Physical and Chemical Properties

This compound is a stable, off-white to light yellow crystalline solid at room temperature.[5] It is structurally characterized by a benzene ring substituted with two methyl ester groups and one amino group.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][6] |

| Molecular Weight | 209.20 g/mol | [1][6][7][8][9][10] |

| Melting Point | 178-181 °C | [2][7][8][11] |

| Boiling Point | 366.6 °C at 760 mmHg | |

| Density | 1.248 g/cm³ (Predicted) | |

| Appearance | White to off-white or light yellow crystalline powder | [3][5][12] |

| Solubility | Soluble in Chloroform | [1][2] |

| CAS Number | 99-27-4 | [1][7][8] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of this compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus: A calibrated melting point apparatus, such as a Thiele tube with a high-boiling point oil or an automated digital instrument, is used.

-

Procedure: The capillary tube is placed in the apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]

Density Measurement (Bulk Density)

The bulk density is a key parameter for powder handling and storage.

Methodology:

-

Sample Preparation: A known mass of this compound powder is carefully weighed.

-

Apparatus: A graduated cylinder is used.

-

Procedure: The weighed powder is gently poured into the graduated cylinder, and the initial volume is recorded. To determine the tapped density, the cylinder is mechanically tapped a specified number of times until a constant volume is observed.[5][12][13]

-

Calculation: The bulk density is calculated by dividing the mass of the powder by the occupied volume.

Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are chosen for testing.

-

Procedure: A small, accurately weighed amount of this compound is added to a known volume of the selected solvent in a vial at a controlled temperature.[4]

-

Observation: The mixture is agitated, and the solubility is observed visually. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]

Purity Analysis and Structural Confirmation

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. The purity can also be assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities.[15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a sample in the gas phase and then provides mass information for each component, allowing for both identification and quantification of the compound and any volatile impurities.[18][19][20]

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, ensuring the final product meets the required purity standards.

Caption: Logical workflow for the synthesis and quality control of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with the standard experimental protocols for their determination. The presented data and methodologies are crucial for researchers and professionals working with this versatile chemical intermediate. Adherence to rigorous analytical practices, as outlined in the workflow, is essential to ensure the quality and reliability of the compound in its various applications.

References

- 1. scribd.com [scribd.com]

- 2. Page loading... [guidechem.com]

- 3. pennwest.edu [pennwest.edu]

- 4. quora.com [quora.com]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 9. scribd.com [scribd.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pharmastate.academy [pharmastate.academy]

- 13. powderbulksolids.com [powderbulksolids.com]

- 14. researchgate.net [researchgate.net]

- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uoguelph.ca [uoguelph.ca]

- 19. Sample preparation GC-MS [scioninstruments.com]

- 20. memphis.edu [memphis.edu]

Dimethyl 5-aminoisophthalate melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-Aminoisophthalate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 99-27-4), including detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is an organic intermediate used in the synthesis of various compounds in the agrochemical, pharmaceutical, and dyestuff industries.[1][2] Its physical state is typically a white to light yellow crystalline powder.[3][4][5]

Data Presentation

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 178-181 °C | [1][6][7][8] |

| 176.5-182.5 °C | [3] | |

| Boiling Point | 366.6 °C at 760 mmHg | [6] |

| Density | 1.248 g/cm³ (Predicted) | [1][6] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][3][6] |

| Molecular Weight | 209.20 g/mol | [9] |

| Solubility | Soluble in Chloroform | [1][2] |

Experimental Protocols

Precise determination of the physicochemical properties of a compound requires pure material and standardized analytical methods. The following sections detail the experimental procedures for the synthesis and analysis of this compound.

Synthesis via Hydrogenation

A common method for synthesizing this compound is through the catalytic hydrogenation of dimethyl 5-nitroisophthalate.[1]

Procedure:

-

A PTFE-lined stainless steel autoclave equipped with a manometer and a magnetic stirrer is charged with 0.5 mmol of dimethyl 5-nitroisophthalate, 15 mol% of a Co/C-N-X catalyst, 100 μL of n-hexadecane (as an internal standard), and 2 mL of a suitable solvent.[1]

-

The autoclave is sealed and purged multiple times with hydrogen gas to ensure the removal of all air.[1]

-

The reaction mixture is heated to the desired temperature.[1]

-

Once the target temperature is reached, the hydrogen pressure is adjusted to 1 MPa.[1]

-

The reaction is initiated by starting the magnetic stirrer, typically at a speed of 600 rpm.[1]

-

The reaction is monitored until completion.[1]

Product Isolation and Analysis

Upon completion of the synthesis reaction, the product must be isolated and its identity and purity confirmed.

Procedure:

-

Catalyst Separation: The autoclave is cooled, and the reaction mixture is transferred to a centrifuge tube. The solid catalyst is separated from the liquid product solution via centrifugation.[1]

-

Structural and Quantitative Analysis: The supernatant, containing the final product, is analyzed to confirm its structure and determine its purity. This is typically performed using gas chromatography-mass spectrometry (GC-MS).[1] A DB-WAX capillary column (0.25 mm × 30 m) is often employed for the separation.[1]

Purity and Identity Confirmation Methods

In addition to GC-MS, several other analytical techniques are used to verify the identity and purity of this compound, ensuring the accuracy of measured physical properties like melting point.

-

Melting Point Determination: The melting point is measured using a standard melting point apparatus, with the range recorded from the onset to the complete liquefaction of the crystalline solid.[3]

-

Gas Chromatography (GC): A quantitative analysis to determine the assay, with purity levels typically expected to be ≥97.5%.[3]

-

Non-aqueous Acid-base Titration: This method is used to determine the assay of the amine functional group, with an expected range of ≥97.5% to ≤102.5%.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used for structural identification by comparing the compound's infrared spectrum to a reference standard to confirm the presence of characteristic functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of atoms within the molecule.[6]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. This compound | 99-27-4 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 5-アミノイソフタル酸ジメチル | this compound | 99-27-4 | 東京化成工業株式会社 [tcichemicals.com]

- 5. This compound | 99-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound 98 99-27-4 [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for Dimethyl 5-aminoisophthalate

An In-depth Technical Guide to Dimethyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of chemicals.[1][2] Due to its bifunctional nature, containing both amine and diester groups, it is a versatile building block in the agrochemical, pharmaceutical, and dyestuff industries.[2][3] Its formal IUPAC name is dimethyl 5-aminobenzene-1,3-dicarboxylate .[2][4][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [1][2][4] |

| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [4][5] |

| CAS Number | 99-27-4 | [1][2][4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4] |

| Molecular Weight | 209.20 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [1][6] |

| Melting Point | 178-181 °C | [3][6] |

| Boiling Point | 178-180 °C | [3] |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.31 ± 0.10 | [3] |

| Solubility | Soluble in chloroform, ethyl acetate, dichloromethane; Insoluble in water, methanol | [3][7] |

| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | [1][2] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its nitro-substituted precursor, Dimethyl 5-nitroisophthalate, or by the direct esterification of 5-aminoisophthalic acid. Several detailed methods have been reported.

Logical Workflow for Synthesis

The general approach to synthesizing this compound involves either the reduction of a nitro group or the esterification of a carboxylic acid, as illustrated in the diagram below.

Protocol 1: Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate

This method involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate using palladium on carbon (Pd/C) as a catalyst.[3]

Materials:

-

Dimethyl 5-nitroisophthalate (1 equivalent, e.g., 95.7g, 0.4 mol)

-

5% Palladium on Carbon (Pd/C) (e.g., 8g)

-

Methanol (MeOH) (e.g., 0.8 L)

-

2M Hydrochloric Acid (HCl) (e.g., 0.3 L)

-

2M Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Charge a 2L hydrogenation vessel equipped with a mechanical stirrer and thermometer with Dimethyl 5-nitroisophthalate, 5% Pd/C, methanol, and 2M HCl.

-

Purge the resulting suspension with nitrogen gas.

-

Conduct the hydrogenation reaction at a temperature of 45 to 55 °C under mechanical stirring.

-

Upon reaction completion, filter the suspension to remove the insoluble residue (catalyst).

-

Adjust the pH of the filtrate to 10 using 2M NaOH.

-

The crystallized solid product is recovered by filtration.

-

Wash the product with deionized water and dry under vacuum over P₂O₅ to yield this compound (yield: ~92%).[3]

Protocol 2: Iron-Catalyzed Reduction of a Nitro Compound

This protocol uses an iron oxide-based catalyst for the reduction.[3]

Materials:

-

Nitro precursor (e.g., Dimethyl 5-nitroisophthalate) (1 equivalent, 0.5 mmol)

-

Fe₂O₃/NGr@C-catalyst (50 mg, 5 mol% Fe)

-

Dry Tetrahydrofuran (THF) (5 mL)

-

Formic acid/Triethylamine (HCOOH/Et₃N) mixture (5:2 ratio, 3.5 equivalents HCOOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica for column chromatography

-

n-hexane

Procedure:

-

Add the Fe₂O₃/NGr@C-catalyst and dry THF to an oven-dried pressure tube.

-

Sequentially add the nitro compound and the HCOOH/Et₃N mixture.

-

Flush the pressure tube with argon gas, seal it, and heat the reaction to 120 °C for 20-24 hours.

-

After completion, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filter out the catalyst and wash it with ethyl acetate.

-

Concentrate the filtrate containing the product.

-

Purify the crude product by column chromatography on silica gel, using an n-hexane-ethyl acetate mixture as the eluent.

-

Combine the fractions containing the product and dry them over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to obtain the final product, this compound.[3]

Protocol 3: Fischer Esterification of 5-Aminoisophthalic Acid

This method involves the direct esterification of 5-aminoisophthalic acid using methanol and an acid catalyst.[3]

Materials:

-

5-Aminoisophthalic acid (1 equivalent, e.g., 1.0 g, 5.52 mmol)

-

Methanol (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-aminoisophthalic acid in methanol.

-

Add a catalytic amount of concentrated H₂SO₄ to the solution.

-

Reflux the mixture at 90 °C overnight.

-

After cooling, remove the solvent (methanol).

-

Dissolve the residue in ethyl acetate (15 mL).

-

Wash the organic solution sequentially with sodium bicarbonate solution (2 x 15 mL) and brine (2 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to afford this compound.[3]

Applications in Research and Drug Development

This compound is primarily valued as a synthetic intermediate.[6] Its applications span several areas:

-

Pharmaceuticals: It serves as a raw material for various drug intermediates.[3] The presence of an aniline moiety and two ester groups allows for diverse subsequent chemical transformations to build complex bioactive molecules.

-

Dyestuffs: The aromatic amine structure makes it a suitable precursor for the synthesis of azo dyes and other colorants.[2]

-

Material Science: It is used in the production of specialty polymers and resins.[6] For example, it has been used to create luminescent coordination polymers.[2][7]

-

Chemosensors: Recent research has demonstrated its use as a foundational scaffold for developing fluorescent chemosensors. A derivative of this compound has been synthesized to create a highly selective sensor for the detection of Cu²⁺ ions.[8]

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is not known to be a biologically active molecule that directly interacts with or modulates specific cellular signaling pathways. Its primary role in the life sciences is as a precursor or building block in the chemical synthesis of more complex, potentially bioactive compounds.[3][8] Searches for direct biological activity or pathway modulation did not yield specific results for this compound. Therefore, its utility in drug development is as a starting material rather than an active pharmaceutical ingredient.

References

- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 99-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 99-27-4 [chemicalbook.com]

- 8. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 5-aminoisophthalate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-aminoisophthalate is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities. Its unique trifunctional nature, possessing an amine group and two methyl ester functionalities on a benzene ring, makes it a valuable precursor in the fields of polymer chemistry, dye synthesis, and notably, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synonyms, chemical and physical properties, detailed synthetic protocols, and its emerging role as a scaffold in the design of bioactive molecules, particularly kinase inhibitors. The document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and insights into its application.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.

-

5-Aminoisophthalic acid dimethyl ester[1]

-

Dimethyl 5-aminobenzene-1,3-dicarboxylate[1]

-

3,5-Dicarbomethoxyaniline[2]

-

1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester[2]

-

5-Amino-1,3-benzenedicarboxylic acid dimethyl ester

-

Methyl 5-amino-1,3-benzenedicarboxylate

-

1,3-Dimethyl 5-aminobenzene-1,3-dicarboxylate[2]

-

Isophthalic acid, 5-amino-, dimethyl ester[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The following tables summarize its key quantitative data.

| Identifier | Value | Reference |

| CAS Number | 99-27-4 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2] |

| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)c1cc(N)cc(c1)C(=O)OC | [1] |

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 178-181 °C (lit.) | [3][4] |

| Boiling Point | 366.6 °C at 760 mmHg | [3] |

| Density | 1.248 g/cm³ | [3] |

| Flash Point | 191 °C | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane; Insoluble in water and methanol. | [5][6][7] |

| pKa (Predicted) | 2.31 ± 0.10 | [7] |

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Esterification of 5-Aminoisophthalic Acid

This method involves the direct esterification of 5-aminoisophthalic acid using methanol in the presence of an acid catalyst.

Materials:

-

5-Aminoisophthalic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve 5-aminoisophthalic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture overnight at 90°C.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield this compound.

Method 2: Reduction of Dimethyl 5-nitroisophthalate

This protocol involves the reduction of the nitro group of dimethyl 5-nitroisophthalate to an amine.

Materials:

-

Dimethyl 5-nitroisophthalate

-

5% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

2M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a hydrogenation vessel, combine dimethyl 5-nitroisophthalate, 5% Pd/C, methanol, and 2M HCl.

-

Purge the vessel with nitrogen and then introduce hydrogen gas.

-

Conduct the hydrogenation reaction at a temperature of 45-55°C with mechanical stirring.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 10 using 2M NaOH to induce crystallization.

-

Recover the solid product by filtration.

-

Wash the product with deionized water.

-

Dry the product under vacuum in the presence of P₂O₅ to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold that can be elaborated to target various biological pathways.

Precursor for Bioactive Molecules

The amino group of this compound is a key functional handle that allows for the introduction of diverse substituents and the construction of more complex molecular architectures. It is used as an intermediate in the synthesis of:

-

New Sweeteners: Its structural framework can be modified to create novel sweetening agents.

-

Pharmaceutical Intermediates: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).

-

Dyestuffs: The aromatic amine functionality is a classic component in the synthesis of azo dyes and other chromophores.

-

Polymers: The difunctional nature of the ester groups allows it to be used as a monomer in the production of specialty polymers and resins.

Scaffold for Kinase Inhibitors

A significant application of this compound in modern drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.

Caption: Workflow for developing kinase inhibitors from this compound.

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Small molecule inhibitors targeting kinases within this pathway are a major focus of anticancer drug development. While this compound itself is not a direct inhibitor, its derivatives have the potential to be designed as such. The diagram below illustrates the PI3K/Akt/mTOR pathway, a common target for inhibitors derived from scaffolds like this compound.

Caption: The PI3K/Akt/mTOR signaling pathway, a target for kinase inhibitors.

Conclusion